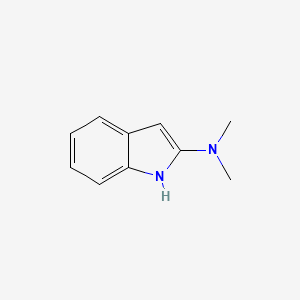

N,N-dimethyl-1H-indol-2-amine

Description

Foundational Significance of Indole (B1671886) Scaffolds in Advanced Synthetic Chemistry

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of organic and medicinal chemistry. semanticscholar.org This "privileged structure" is prevalent in a vast array of natural products, pharmaceuticals, and advanced materials, underscoring its profound importance. semanticscholar.orgnih.gov Many alkaloids, the essential amino acid tryptophan, and various plant hormones contain the indole nucleus. nih.gov This has spurred extensive research into indole chemistry, leading to the development of a multitude of biologically active synthetic and natural products. nih.gov

Indole derivatives are integral to the development of therapeutic agents, exhibiting a wide range of biological activities. semanticscholar.org Their versatility allows for their incorporation into molecules targeting numerous diseases. semanticscholar.org The significance of indole scaffolds is further highlighted by their presence in commercially successful drugs and numerous candidates in the drug discovery pipeline. ijpsr.com The continuous exploration of new synthetic methodologies for constructing functionalized indoles remains a key focus for organic chemists. derpharmachemica.com

Unique Chemical Features and Reactivity of 2-Aminoindoles and their N,N-Dialkylated Derivatives

2-Aminoindoles, and by extension their N,N-dialkylated derivatives like N,N-dimethyl-1H-indol-2-amine, represent a particularly interesting class of indole compounds. The placement of the amino group at the C2 position of the indole ring imparts distinct electronic properties and reactivity compared to other substituted indoles. These compounds are considered key fragments in a multitude of biologically active molecules. nih.gov The 2-aminoindole chemotype is characterized by its aromatic planarity and the presence of two adjacent hydrogen bond donors, which can facilitate interactions with biological targets such as proteins. nih.gov

The reactivity of 2-aminoindoles is a subject of ongoing investigation. Gold-catalyzed C-H annulation of sulfilimines with N-phenylynamides provides a facile route to a variety of 2-aminoindoles. organic-chemistry.org Furthermore, iodine-mediated regioselective C2-amination of indoles has been developed as a method for their synthesis. rsc.org The N,N-dimethyl substitution on the amino group, as seen in this compound, influences the compound's nucleophilicity and steric hindrance, which can be strategically exploited in synthetic transformations.

Current Research Landscape and Key Imperatives for this compound

Current research on this compound and related 2-aminoindoles is driven by the need for efficient and selective synthetic methods to access these valuable scaffolds. The development of novel catalytic systems and one-pot procedures is a significant area of focus. nih.govresearchgate.net For instance, a one-pot synthesis of highly substituted 2-amino (hetero)-indole-3-carboxamides has been reported, involving a nucleophilic aromatic substitution followed by a reductive cyclization. nih.gov

The exploration of the chemical space around the 2-aminoindole core is another key imperative. This includes the synthesis of derivatives with diverse substitution patterns to modulate their physicochemical and biological properties. The hydrochloride salt of this compound is commercially available, facilitating its use in various research applications. sigmaaldrich.comsigmaaldrich.comechemi.com The primary focus of current research is on leveraging this compound as a versatile intermediate for the synthesis of more complex and potentially bioactive molecules.

Chemical Properties of this compound

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H12N2 | aksci.com |

| Molecular Weight | 160.22 g/mol | aksci.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | SINMVXNOCNFHNL-UHFFFAOYSA-N | sigmaaldrich.com |

| Physical State | Not available | aksci.com |

| Solubility | Not available | aksci.com |

The hydrochloride salt is available as a powder. sigmaaldrich.com The compound is stable under recommended storage conditions, but is incompatible with strong oxidizing agents. aksci.com Hazardous decomposition products include carbon oxides and nitrogen oxides. aksci.com

Synthesis and Reactivity

The synthesis of this compound and its derivatives is an active area of research, with various methods being developed to achieve efficient and selective transformations.

Established and Novel Synthetic Methodologies

While a specific, detailed synthesis for this compound is not extensively documented in the provided search results, general strategies for the synthesis of 2-aminoindoles can be inferred. One common approach involves the reaction of an appropriate indole precursor with a dimethylamine (B145610) source. For instance, the synthesis of N,N-dimethyl-1H-indole-2-carboxamide, a related compound, is achieved by reacting indole-2-carboxylic acid with dimethylamine hydrochloride in the presence of a coupling agent like HATU. chemicalbook.com This suggests that a similar amination strategy could be employed for the synthesis of this compound.

More advanced methods for the synthesis of 2-aminoindoles include gold-catalyzed C-H annulations and iodine-mediated amination reactions. organic-chemistry.orgrsc.org These catalytic approaches offer advantages in terms of efficiency and selectivity.

Reactivity Profile and Common Chemical Transformations

The reactivity of this compound is largely dictated by the electron-rich indole nucleus and the nucleophilic dimethylamino group. The indole ring is susceptible to electrophilic substitution, with the C3 position being the most reactive site. bhu.ac.in If the C3 position is blocked, electrophilic attack may occur at the C2 or C6 positions. bhu.ac.in

The dimethylamino group at the C2 position can participate in various reactions. It can be protonated to form a salt, which is a common form in which this compound is supplied. sigmaaldrich.com The nitrogen atom can also act as a nucleophile in certain reactions. The reactivity of the N-H proton on the indole ring is also a key feature, and its deprotonation can facilitate further functionalization at the nitrogen atom. semanticscholar.org

Applications in Chemical Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Role as a Synthetic Intermediate and Building Block

The primary application of this compound is as a versatile synthetic intermediate. Its structure provides a scaffold that can be readily modified at several positions, including the indole nitrogen, the C3 position, and the aromatic ring. This allows for the construction of a diverse library of indole derivatives. For example, the related compound gramine (B1672134) (N,N-dimethyl-3-aminomethylindole) is widely used as a starting material for the synthesis of tryptophan and other substituted indoles. researchgate.net

Utility in the Construction of Bioactive Molecules and Functional Materials

The indole scaffold is a common motif in many biologically active compounds. nih.gov Therefore, this compound and its derivatives are of significant interest in medicinal chemistry for the development of new therapeutic agents. mdpi.com While specific biological activities for this compound are not detailed in the provided search results, the broader class of 2-aminoindoles has been investigated for various therapeutic applications. nih.gov For example, derivatives of 2-(1H-indol-3-yl)-N,N-dimethylethanamine have been studied as modulators of serotonin (B10506) receptors. nih.gov

In materials science, the aromatic and hydrogen-bonding characteristics of indole derivatives make them suitable for the development of novel functional materials. The ability of the indole ring to participate in π-π stacking and hydrogen bonding interactions can be exploited in the design of supramolecular assemblies and coordination polymers.

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

N,N-dimethyl-1H-indol-2-amine |

InChI |

InChI=1S/C10H12N2/c1-12(2)10-7-8-5-3-4-6-9(8)11-10/h3-7,11H,1-2H3 |

InChI Key |

YFKNCTBAPAZLON-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=CC=CC=C2N1 |

Origin of Product |

United States |

Comprehensive Spectroscopic and Chromatographic Characterization of N,n Dimethyl 1h Indol 2 Amine

High-Field Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules. For N,N-dimethyl-1H-indol-2-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be required for a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum would provide key information about the electronic environment and connectivity of protons in the molecule.

Aromatic Region: The protons on the benzene (B151609) portion of the indole (B1671886) ring (H-4, H-5, H-6, H-7) are expected to resonate in the downfield region, typically between δ 7.0 and 7.6 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) would depend on their position and coupling to adjacent protons. For example, H-4 and H-7 would likely appear as doublets, while H-5 and H-6 would be expected to be triplets or doublet of doublets.

Pyrrole (B145914) Ring Protons: The proton at the C-3 position is anticipated to appear as a singlet in the range of δ 6.0-6.5 ppm. The N-H proton of the indole ring is expected to be a broad singlet, typically appearing significantly downfield (δ > 8.0 ppm), and its signal would disappear upon D₂O exchange.

Aliphatic Region: The N,N-dimethyl group would give rise to a sharp singlet, integrating to six protons, in the upfield region of the spectrum, likely around δ 2.5-3.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

Aromatic and Heterocyclic Carbons: The eight carbon atoms of the indole ring would typically resonate in the δ 100-150 ppm range. The C-2 carbon, being directly attached to the nitrogen atom of the dimethylamino group, would be significantly deshielded and is expected to appear at the lower field end of this range, potentially above δ 140 ppm. Quaternary carbons (C-3a and C-7a) would also be identifiable.

Aliphatic Carbon: The methyl carbons of the N,N-dimethyl group would produce a single signal in the upfield region, typically around δ 40-45 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | > 8.0 | Broad Singlet |

| H-4, H-7 | 7.0 - 7.6 | Doublet |

| H-5, H-6 | 7.0 - 7.4 | Triplet / Multiplet |

| H-3 | 6.0 - 6.5 | Singlet |

| N(CH₃)₂ | 2.5 - 3.0 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | > 140 |

| C-7a | 135 - 140 |

| C-3a | 125 - 130 |

| C-4, C-5, C-6, C-7 | 110 - 130 |

| C-3 | 95 - 105 |

| N(CH₃)₂ | 40 - 45 |

To confirm the assignments made from 1D NMR spectra and to fully elucidate the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for confirming the connectivity of the aromatic protons on the benzene ring (e.g., showing correlations between H-4/H-5, H-5/H-6, and H-6/H-7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the carbon signals for C-3, C-4, C-5, C-6, C-7, and the N-methyl groups by linking them to their attached, pre-assigned protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is vital for assigning quaternary carbons and piecing together the molecular fragments. For instance, correlations from the N-methyl protons to the C-2 carbon would confirm the position of the dimethylamino group. Correlations from the H-3 proton to C-2, C-3a, and C-4 would help establish the structure of the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It could be used to confirm spatial relationships, for example, between the N-methyl protons and the H-3 proton.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₂N₂), the expected exact mass of the molecular ion [M]⁺• would be calculated and compared to the experimental value to confirm the molecular formula.

Electrospray Ionization (ESI): ESI is a soft ionization technique that would likely be used for HRMS analysis. It typically generates the protonated molecule [M+H]⁺. For this compound, this would correspond to an m/z value of approximately 161.1128, corresponding to the formula C₁₀H₁₃N₂⁺.

Fast Atom Bombardment (FAB): FAB is another soft ionization technique that could be used, also capable of generating the protonated molecule [M+H]⁺, providing complementary data to ESI.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion or a primary fragment ion and subjecting it to further fragmentation. This provides detailed information about the molecule's structure. For this compound, a characteristic fragmentation pattern would be expected. A primary fragmentation would likely involve the loss of a methyl radical from the dimethylamino group or cleavage of the dimethylamino group itself, which is a common pathway for amines. The resulting fragment ions would be analyzed to confirm the connectivity of the indole core and the substituent.

Vibrational and Electronic Spectroscopy (FT-IR, UV-Vis)

FT-IR (Fourier-Transform Infrared) Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

N-H Stretch: A key feature would be a sharp absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

C=C and C-N Stretches: Aromatic C=C ring stretching absorptions are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the aromatic amine would likely appear in the 1250-1350 cm⁻¹ range. orgchemboulder.com

C-H Bends: Out-of-plane C-H bending vibrations for the substituted benzene ring would be found in the 700-900 cm⁻¹ region, providing information about the substitution pattern.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium to Strong |

| Aromatic C-H Bend | 700 - 900 | Strong |

UV-Vis (Ultraviolet-Visible) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. The indole ring system is a strong chromophore. The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol or methanol, would be expected to show characteristic absorption bands. The parent indole molecule typically exhibits two main absorption bands around 220 nm and 280 nm. The presence of the amino group at the C-2 position, which acts as an auxochrome, would be expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths.

Elucidation of Molecular Vibrations and Functional Group Identification by Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the vibrations of its specific structural features.

The primary functional groups within this compound are the indole ring, the secondary amine (N-H) of the indole nucleus, the tertiary amine (N(CH₃)₂), and the aromatic C-H bonds. The expected vibrational modes and their corresponding wavenumbers are detailed in Table 1. The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band in the region of 3400-3250 cm⁻¹ orgchemboulder.com. The C-H stretching vibrations of the aromatic ring and the methyl groups are expected in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively instanano.com. The C-N stretching vibrations for the aromatic amine and the aliphatic dimethylamino group would likely be observed in the 1335-1250 cm⁻¹ and 1250–1020 cm⁻¹ regions, respectively orgchemboulder.com. The presence of these characteristic bands in an experimental spectrum would provide strong evidence for the presence of the this compound structure.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Indole N-H | 3400 - 3250 | Medium, Sharp |

| C-H Stretch | Aromatic (Indole) | 3100 - 3000 | Medium to Weak |

| C-H Stretch | Aliphatic (Methyl) | 3000 - 2850 | Medium |

| C=C Stretch | Aromatic (Indole) | 1620 - 1450 | Medium to Weak |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium |

Analysis of Electronic Transitions and Chromophoric Properties by Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores. The indole ring system in this compound is an excellent chromophore, and its UV-Vis spectrum is expected to show characteristic absorption bands.

The electronic spectrum of indole itself typically displays two main absorption bands. The first, more intense band (the B band) appears around 200-230 nm and is attributed to π → π* transitions. A second, less intense, and broader band (the L band) with fine structure is observed around 260-290 nm acs.org. The substitution on the indole ring, such as the dimethylamino group at the 2-position, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima due to the electron-donating nature of the amino group extending the conjugation. The expected absorption maxima for this compound are summarized in Table 2. The precise λmax values are influenced by the solvent used for the analysis due to solvent-solute interactions.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* (B band) | Indole Ring System | ~ 220 - 240 | High |

Advanced Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures, for the assessment of its purity, and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase.

The separation is based on the partitioning of the analyte between the stationary and mobile phases. A typical mobile phase for the analysis of this compound could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The retention time of the compound can be modulated by adjusting the composition and pH of the mobile phase. Detection is commonly achieved using a UV detector set at one of the absorption maxima of the indole ring (e.g., ~280 nm). For quantitative analysis, a calibration curve would be constructed by plotting the peak area against the concentration of standard solutions. Due to the basic nature of the amino group, peak tailing can sometimes be an issue, which can be mitigated by the addition of a small amount of a competing amine, like triethylamine, to the mobile phase or by using a base-deactivated column. Given that aliphatic amines often lack a strong chromophore, derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (OPA) can be employed to enhance detection sensitivity, particularly with fluorescence detection thermofisher.com.

Table 3: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS may be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often necessary to increase its volatility and improve its chromatographic properties researchgate.net.

Common derivatization strategies for amines include acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) to convert the polar N-H group into a less polar and more volatile derivative. The derivatized analyte is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used for structural elucidation and confirmation of the compound's identity. The fragmentation pattern in the mass spectrum is a unique fingerprint of the molecule. For this compound, characteristic fragments would likely include the molecular ion peak and fragments corresponding to the loss of methyl groups or cleavage of the indole ring.

Table 4: Potential GC-MS Parameters for a Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly well-suited for the analysis of this compound in complex matrices, as it does not require the analyte to be volatile or thermally stable.

An RP-HPLC system, similar to the one described in the HPLC section, would be used to separate the compound. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺. This allows for the determination of the molecular weight with high accuracy. Tandem mass spectrometry (LC-MS/MS) can be used for further structural confirmation and enhanced selectivity by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. This method is highly sensitive and can be used for the quantification of this compound at very low concentrations in various samples nih.gov.

Table 5: Illustrative LC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| LC System | UHPLC |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Triple Quadrupole or Orbitrap |

Reactivity Profiles and Mechanistic Investigations of N,n Dimethyl 1h Indol 2 Amine Derivatives

Electrophilic and Nucleophilic Reactivity at the Indole (B1671886) Ring and Dimethylamino Group

The electronic properties of the 2-aminoindole core, characterized by the electron-donating dimethylamino group at the C2 position, profoundly influence its reactivity towards both electrophiles and nucleophiles.

The nitrogen atom at the N1 position of the indole ring in N,N-dimethyl-1H-indol-2-amine derivatives can participate in reactions, although its reactivity is modulated by the presence of the C2-amino group. In reactions with isocyanates and isothiocyanates, 2-amino-2-thiazoline derivatives, which share a similar endocyclic nitrogen adjacent to an exocyclic amino group, have been shown to undergo addition at the ring endocyclic nitrogen. nih.gov This suggests that the N1 position of 2-aminoindoles could also be a site for electrophilic attack. Computational studies on related systems indicate that the formation of adducts at the endocyclic nitrogen can be kinetically and thermodynamically favored. nih.gov The specific substitution pattern on both the indole ring and the dimethylamino group can influence the relative stability of endo versus exo adducts. nih.gov

The C2-dimethylamino group imparts significant enamine-like character to the indole system. Enamines are known to react with both electrophiles and nucleophiles. researchgate.net This enamine character makes the C3 position of the indole ring particularly nucleophilic and susceptible to electrophilic attack. The reactivity of enamines is central to their utility as building blocks in organic synthesis. researchgate.net

Kinetic studies on the oxidation of 2,3-dialkylindoles have shown that the reaction pathway can initiate with an electrophilic attack at the C3 position, forming an indoleninic intermediate. rsc.org The subsequent steps are dependent on the tautomerization of this intermediate to an exocyclic enamine. rsc.org If the enamine is formed, it can undergo further reaction, such as a second attack by a peroxoanion at the exocyclic methylene group, leading to a 2-acylindole derivative after hydrolysis. rsc.org

The merging of enamine catalysis with transition metal catalysis has emerged as a powerful strategy for various chemical transformations. nih.gov In these systems, the amine catalyst forms a reactive nucleophilic enamine intermediate from a carbonyl compound. nih.gov This enamine can then react with an electrophilic species generated by the transition metal catalyst. nih.gov

Achieving site-selective functionalization of the indole ring is a significant challenge due to the presence of multiple reactive C-H bonds. nih.gov While functionalization at the C3 or C2 positions is common, accessing the benzene (B151609) core (C4 to C7) is more difficult. nih.gov Directing group strategies have been instrumental in achieving site-selectivity. nih.govnih.gov For instance, installing a directing group at the N1 position can facilitate C-H activation and subsequent functionalization at various positions of the indole ring. nih.gov

The choice of transition metal catalyst and directing group can precisely control the position of functionalization. For example, cobalt(III)-catalyzed C-H activation using a pyrimidinyl directing group on the indole nitrogen has enabled selective C2 functionalization, even in the presence of the typically more reactive C3 position. nih.gov Similarly, directing groups like N-P(O)tBu2 have been used to achieve arylation at the C7 and C6 positions with palladium and copper catalysts, respectively. nih.gov

| Directing Group | Catalyst | Position Functionalized | Reference |

| Pyrimidinyl | Cobalt(III) | C2 | nih.gov |

| N-P(O)tBu2 | Palladium | C7 | nih.gov |

| N-P(O)tBu2 | Copper | C6 | nih.gov |

| Pivaloyl at C3 | - | C4/C5 (Arylation) | nih.gov |

Exploration of Pericyclic and Cycloaddition Reactions Involving 2-Aminoindole Scaffolds (e.g., [3+2] Cycloadditions)

The 2-aminoindole scaffold is a valuable participant in pericyclic and cycloaddition reactions, particularly [3+2] cycloadditions, which are powerful methods for constructing five-membered rings. sci-rad.com These reactions often proceed with high regio- and stereoselectivity. sci-rad.com

In a Lewis-acid-catalyzed decarboxylative annulation, 2-aminoindole-3-carboxylates react with ynals to form dihydrochromeno-fused δ-carbolines. researchgate.net This transformation is proposed to proceed through a spirocyclic intermediate generated from an initial [3+2] spirocycloaddition. researchgate.net The versatility of [3+2] cycloadditions is further demonstrated in the reaction of azomethine ylides with various dipolarophiles, leading to the formation of complex pyrrolidine-fused scaffolds. nih.govnih.gov For instance, the reaction of azomethine ylides with 3-nitroindoles, catalyzed by a copper complex, yields exo'-pyrroloindoline cycloadducts with high diastereoselectivity and enantioselectivity. rsc.org

Transition Metal-Mediated Transformations and C-H Activation Strategies

Transition metal catalysis has revolutionized the synthesis and functionalization of indoles, with C-H activation being a particularly powerful strategy. mdpi.commdpi.com These methods allow for the direct formation of C-C and C-N bonds, often with high efficiency and selectivity. mdpi.com Ruthenium catalysts, for example, have been extensively used for the construction and modification of indole scaffolds through C-H activation. mdpi.com

As mentioned in section 4.1.3, directing groups play a crucial role in achieving site-selective C-H functionalization of the indole core. nih.gov The development of ligands that can lower the activation barrier for C-H cleavage is a key area of research. nih.gov The combination of a transition metal catalyst with a suitable directing group allows for the functionalization of otherwise unreactive C-H bonds at positions C2, C4, C5, C6, and C7. nih.govnih.gov

Recent advancements have also focused on the use of more sustainable and less toxic metal catalysts. nih.gov Furthermore, transition-metal-free strategies, such as chelation-assisted C-H borylation using simple BBr3, have been developed for the selective functionalization of the indole benzene ring. nih.gov

Elucidation of Reaction Mechanisms through Kinetic and Computational Studies

Understanding the mechanisms of reactions involving 2-aminoindole derivatives is crucial for optimizing existing methods and developing new synthetic strategies. Kinetic and computational studies are invaluable tools for this purpose.

Computational studies, often employing density functional theory (DFT), have been used to investigate the reaction mechanisms of indole synthesis and functionalization. For instance, the mechanism of the Cu+-catalyzed cyclization of N-aryl-enaminones to form indoles has been explored computationally. nih.govresearchgate.net These studies can help identify the rate-determining step and elucidate the role of the catalyst in promoting the reaction. nih.gov The calculations can also predict the relative stabilities of intermediates and transition states, providing insights into the observed regioselectivity and stereoselectivity. nih.gov

Kinetic studies provide experimental data on reaction rates and their dependence on various factors, such as reactant concentrations and temperature. The oxidation of 2,3-dialkylindoles by peroxodisulfate and peroxomonosulfate anions has been investigated kinetically, revealing a mechanism that starts with an electrophilic attack at the C-3 position of the indole ring. rsc.org The subsequent reaction pathway is determined by the stability of the resulting indoleninic intermediate and its ability to tautomerize. rsc.org

The combination of experimental kinetic data and computational modeling provides a powerful approach to unraveling complex reaction mechanisms. nih.govrsc.org This synergistic approach has been applied to study the regioselectivity of reactions involving ambident nucleophiles, such as 2-amino-2-thiazolines, which share structural similarities with 2-aminoindoles. nih.gov

Experimental Kinetic Investigations and Rate Law Determination

Experimental kinetic studies are crucial for elucidating the mechanisms of chemical reactions. By systematically varying the concentrations of reactants and observing the effect on the reaction rate, a rate law can be determined, which provides valuable insights into the composition of the transition state of the rate-determining step.

While specific kinetic data for the reactions of this compound are not extensively documented in the available literature, studies on analogous 2-substituted indoles can provide a framework for understanding its reactivity. For instance, the kinetics of the oxidation of 2-methylindole by alkaline potassium hexacyanoferrate(III) have been investigated, yielding the corresponding 2-methylindolin-3-one. ekb.eg The reaction was found to follow first-order kinetics with respect to 2-methylindole, the hydroxide ion, and the oxidizing agent, hexacyanoferrate(III). ekb.eg This leads to the following experimentally determined rate law:

Rate = k[2-Methylindole][OH⁻][Fe(CN)₆³⁻]

This rate law suggests that all three species are involved in the rate-determining step of the reaction. Based on this, it can be inferred that reactions of this compound would also exhibit a dependence on the concentrations of the indole derivative and the reacting electrophile or oxidant. The electron-donating dimethylamino group at the C2 position is expected to enhance the nucleophilicity of the indole ring, particularly at the C3 position, likely leading to faster reaction rates compared to 2-methylindole under similar conditions.

Table 1: Hypothetical Rate Law Data for a Reaction of a 2-Substituted Indole Derivative

| Experiment | [Indole Derivative] (M) | [Reagent] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |

Identification and Characterization of Transient Intermediates

The elucidation of reaction mechanisms often hinges on the detection and characterization of transient intermediates. In the context of electrophilic aromatic substitution reactions of indoles, the formation of a Wheland-type intermediate, a resonance-stabilized carbocation, is a key mechanistic feature. ic.ac.uk For this compound, electrophilic attack is anticipated to occur predominantly at the C3 position, given the strong electron-donating nature of the amino group at C2, which directs electrophiles to this position.

Spectroscopic techniques are invaluable for the identification of such transient species. For example, transient-state-kinetic and spectroscopic methods have been employed to identify C-H-cleaving intermediates in the enzymatic reactions of isopenicillin N synthase, which involves an indole-like substrate. nih.govresearchgate.net Techniques such as stopped-flow absorption spectroscopy can be used to monitor the formation and decay of short-lived intermediates. nih.gov In the case of this compound derivatives, the application of techniques like NMR spectroscopy at low temperatures could potentially allow for the direct observation and characterization of the Wheland intermediate.

Table 2: Spectroscopic Techniques for Intermediate Characterization

| Spectroscopic Technique | Information Obtained |

| UV-Vis Spectroscopy | Detection of new chromophores, monitoring formation and decay kinetics. |

| NMR Spectroscopy | Structural information, confirmation of carbocationic character. |

| Mass Spectrometry | Determination of the mass-to-charge ratio of the intermediate. |

| Infrared (IR) Spectroscopy | Identification of functional groups and changes in bonding. |

Application of Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and gaining insight into the structure of the transition state. youtube.com It is defined as the ratio of the rate constant of a reaction with a lighter isotope to the rate constant with a heavier isotope (k_light / k_heavy). A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step.

In the context of electrophilic aromatic substitution of indoles, the presence or absence of a primary deuterium KIE (kH/kD) at the site of substitution can distinguish between two possible rate-determining steps. If the initial attack of the electrophile to form the Wheland intermediate is rate-determining, no significant KIE is expected (kH/kD ≈ 1), as the C-H bond is not broken in this step. rsc.org Conversely, if the subsequent deprotonation of the Wheland intermediate is the slow step, a significant primary KIE (typically kH/kD > 2) would be observed.

Studies on the azo-coupling of indole and its 1- and 2-methyl derivatives with p-nitrobenzenediazonium tetrafluoroborate showed no deuterium isotope effect, indicating that the initial electrophilic attack is the rate-determining step. rsc.org In contrast, the reaction with 3-methylindole exhibited a small KIE, suggesting a change in the rate-determining step or a more complex mechanism involving a rearrangement. rsc.org

Theoretical studies have also explored how substituents on the indole ring can influence the KIE in proton transfer reactions. ic.ac.uk For this compound, it is anticipated that in most electrophilic substitution reactions, the formation of the highly stabilized Wheland intermediate will be the rate-determining step, and thus, a significant primary KIE would not be expected. However, experimental verification through KIE studies would be necessary to confirm this hypothesis for specific reactions.

Table 3: Interpreting Kinetic Isotope Effects in Electrophilic Aromatic Substitution

| Observed kH/kD | Interpretation |

| ~ 1 | Formation of the Wheland intermediate is the rate-determining step. |

| > 2 | Deprotonation of the Wheland intermediate is the rate-determining step. |

| 1 - 2 | The mechanism may be more complex, or both steps may have comparable rates. |

Theoretical Chemistry and Computational Studies of N,n Dimethyl 1h Indol 2 Amine

Quantum Chemical Characterization of Electronic Structure and Energetics

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties and energetic landscape of N,N-dimethyl-1H-indol-2-amine. These calculations provide a molecular-level picture of electron distribution, orbital energies, and the factors governing its stability and aromatic character.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its favorable balance of computational cost and accuracy. DFT calculations are routinely used to determine the optimized geometry, electronic properties, and spectroscopic parameters of molecules like this compound.

A typical DFT study involves selecting a functional, such as B3LYP, and a basis set, like 6-311+G(d,p), to solve the Schrödinger equation approximately. nih.gov Such calculations yield the molecule's lowest energy conformation (ground state) and a wealth of information derived from it. For this compound, key properties that can be calculated include bond lengths, bond angles, dihedral angles, and the distribution of electron density.

Molecular Electrostatic Potential (MEP) maps can also be generated from DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show a high negative potential around the nitrogen atoms, indicating their nucleophilic character.

Table 1: Representative Ground State Properties of an Indole (B1671886) Derivative Calculated via DFT This table presents typical data obtained from DFT calculations on a related indole structure to illustrate the type of information generated. Specific values for this compound would require a dedicated computational study.

| Parameter | Calculated Value | Description |

| HOMO Energy | -5.8 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.45 Debye | Measure of the molecule's overall polarity semanticscholar.org |

| N-H Bond Length (Indole) | 1.01 Å | Calculated length of the nitrogen-hydrogen bond in the indole ring |

| C2-N Bond Length (Amine) | 1.38 Å | Calculated length of the bond between the indole C2 carbon and the amino nitrogen |

While DFT is widely used, ab initio (from first principles) methods provide a pathway to higher accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), incorporate a more sophisticated treatment of electron correlation.

These high-level methods are often employed to:

Benchmark DFT Results: By comparing the results from various DFT functionals against more accurate ab initio calculations, researchers can validate the chosen DFT method for a specific class of molecules.

Investigate Weak Interactions: High-level calculations are particularly adept at describing non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can be crucial for understanding intermolecular interactions in the solid state or in solution.

Calculate Accurate Reaction Energetics: For complex reaction mechanisms, highly accurate single-point energy calculations on geometries optimized at the DFT level can provide refined estimates of activation barriers and reaction enthalpies.

For a molecule like this compound, ab initio calculations could provide a more precise determination of its ionization potential, electron affinity, and the relative energies of different conformers, such as those arising from the rotation of the dimethylamino group.

The concept of aromaticity is central to understanding the stability and reactivity of the indole ring system. masterorganicchemistry.com The 2-aminoindole core contains a bicyclic structure where the benzene (B151609) and pyrrole (B145914) rings are fused. According to Hückel's rule, the indole system, with 10 π-electrons delocalized across the bicyclic framework, is aromatic.

The presence of the N,N-dimethylamino group at the C2 position introduces an amidine moiety within the heterocyclic ring. This feature leads to significant electronic delocalization, which can be computationally evaluated. nih.gov The lone pair of electrons on the exocyclic nitrogen can participate in conjugation with the π-system of the indole ring, enhancing electron density within the ring and influencing its aromatic character.

Computational methods can quantify aromaticity through various indices:

Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of the ring. Large negative NICS values are indicative of aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates aromaticity based on the degree of bond length equalization around the ring. A HOMA value close to 1 suggests a high degree of aromaticity. mdpi.com

Electron Delocalization Indices: These indices, derived from the Quantum Theory of Atoms in Molecules (QTAIM), measure the number of electrons shared between atomic basins and can map the extent of cyclic delocalization. mdpi.com

For this compound, these calculations would likely confirm the high aromaticity of the benzene part of the molecule and explore the nuanced electronic structure of the five-membered ring, where the amidine character plays a significant role.

Computational Elucidation of Reaction Pathways and Selectivities

Computational chemistry is a powerful tool for mapping the intricate details of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For this compound, these studies can explain observed reactivity patterns and predict the outcomes of new transformations.

A chemical reaction can be visualized as movement across a multi-dimensional potential energy surface (PES). Computational chemists can map this surface to identify stable species (reactants, intermediates, and products), which correspond to energy minima, and transition states (TS), which are saddle points connecting these minima. The energy difference between the reactants and the highest-energy transition state determines the reaction's activation energy and, consequently, its rate.

The process typically involves:

Locating Stationary Points: Algorithms are used to find the optimized geometries of reactants, products, and potential intermediates.

Transition State Searching: Specialized algorithms are employed to locate the precise geometry of the transition state connecting reactants and products.

Frequency Calculations: These calculations confirm the nature of the stationary points. A minimum has all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction path downhill from the transition state, ensuring that it correctly connects the intended reactant and product.

For this compound, this methodology could be applied to study reactions such as electrophilic aromatic substitution, N-alkylation, or cycloaddition reactions, providing a detailed, step-by-step molecular mechanism. mdpi.com

Many organic reactions can yield multiple products (regioisomers or stereoisomers). Computational chemistry offers a robust framework for predicting and explaining the selectivity of these reactions. rsc.orgresearchgate.net The underlying principle is that the product formed fastest will be the major one, and its formation rate is governed by the activation energy of its rate-determining step (Curtin-Hammett principle).

To predict regioselectivity, the transition states for all possible reaction pathways are located and their energies are calculated. nih.gov For example, in the electrophilic substitution of this compound, an electrophile could attack various positions on the indole ring (e.g., C3, C4, C5, C6, C7). By calculating the activation energy for the attack at each position, one can predict the most likely site of reaction. The pathway with the lowest activation energy will be the most favorable and will lead to the major product. mdpi.comnih.gov

Table 2: Illustrative Computational Prediction of Regioselectivity for an Electrophilic Attack This table provides a hypothetical example of how relative activation energies, calculated via DFT, can be used to predict the major product in a reaction involving an indole derivative.

| Reaction Pathway | Position of Attack | Calculated Relative Activation Energy (ΔG‡) | Predicted Outcome |

| Path A | C3 | 0.0 kcal/mol | Major Product |

| Path B | C4 | +5.2 kcal/mol | Minor Product |

| Path C | C5 | +7.8 kcal/mol | Trace Product |

| Path D | C6 | +6.1 kcal/mol | Minor Product |

| Path E | C7 | +8.5 kcal/mol | Trace Product |

This type of analysis provides a quantitative rationale for observed selectivities and serves as a powerful predictive tool in synthetic chemistry, guiding the design of experiments to achieve desired outcomes. researchgate.net

Conformational Analysis and Tautomeric Equilibria

The structure and stability of this compound are influenced by both its conformational flexibility and the potential for tautomerism. Computational studies are essential for elucidating the preferred forms of this molecule.

Tautomeric Equilibria

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. For this compound, the primary equilibrium is the amine-imine tautomerism. This involves the interconversion between the aromatic amino form and a non-aromatic imine tautomer.

Amino Tautomer (A): This is the this compound form, where the indole ring is fully aromatic. This form is generally expected to be the most stable tautomer due to the significant stabilization energy conferred by the aromatic system.

Imine Tautomer (B): This tautomer, N,N-dimethyl-1,3-dihydro-2H-indol-2-imine, is formed by the formal migration of a proton from the indole nitrogen (N1) to the exocyclic amine nitrogen. This conversion disrupts the aromaticity of the indole core, resulting in a higher energy, less stable structure.

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to predict the relative energies of these tautomers. Studies on similar 2-amino substituted heterocyclic systems consistently show that the amino form, which preserves aromaticity, is overwhelmingly favored at equilibrium. researchgate.netresearchgate.net The energy difference is typically large enough that the imine form exists only as a minor, transient species under normal conditions.

| Property | Amino Tautomer (A) | Imine Tautomer (B) |

| Systematic Name | This compound | N,N-dimethyl-1,3-dihydro-2H-indol-2-imine |

| Aromaticity | Aromatic Indole Ring | Non-aromatic Dihydroindole Ring |

| Hybridization of C2 | sp² | sp³ |

| Expected Stability | High (Major Tautomer) | Low (Minor Tautomer) |

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation of the dimethylamino group relative to the plane of the indole ring. The key dihedral angle for this motion is C3-C2-N(amine)-C(methyl).

Due to the presence of the two methyl groups, steric hindrance plays a significant role in determining the preferred conformation. Computational energy scans of this dihedral angle can reveal the lowest energy conformations and the rotational energy barriers between them. It is expected that the lowest energy conformation will seek to minimize steric clash between the methyl groups and the hydrogen atom at the C3 position of the indole ring.

Furthermore, the nitrogen atom of the dimethylamino group has a lone pair of electrons that can participate in resonance with the indole π-system. This electronic effect favors a planar arrangement where the lone pair orbital is aligned with the p-orbitals of the indole ring. However, this planar conformation can be sterically hindered. Therefore, the final preferred geometry is a balance between maximizing electronic conjugation and minimizing steric repulsion. Studies on analogous N,N-disubstituted aminothiazoles have shown that the barrier to rotation of the amine group can be significant, on the order of 50-55 kJ mol⁻¹ rsc.org.

Molecular Modeling for Understanding Chemical Interactions (e.g., Force Field Development for MD simulations)

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time, providing insights into processes like ligand-receptor binding and conformational changes. The accuracy of MD simulations is critically dependent on the quality of the underlying physical model, known as a force field. nih.govresearchgate.net

For a novel or specialized molecule like this compound, parameters are often not available in standard biomolecular force fields (e.g., CHARMM, AMBER, GROMOS). Therefore, a specific parameterization process is required to develop a reliable force field. uiuc.edu

The development of force field parameters for this compound would involve the following steps:

Defining Atom Types: Unique atom types are assigned to the atoms in the molecule to distinguish their chemical environment.

Calculating Partial Atomic Charges: The distribution of electron density in the molecule is represented by partial charges assigned to each atom. These are typically derived by fitting to the electrostatic potential calculated from high-level quantum mechanics (QM) methods.

Parameterizing Bonded Terms:

Bonds: The equilibrium bond lengths and the force constants that govern bond stretching are determined from QM geometry optimizations and vibrational frequency analysis.

Angles: Equilibrium angles and the force constants for angle bending are similarly derived from QM calculations.

Dihedrals: The torsional parameters that describe the energy profile for rotation around bonds (like the C2-N(amine) bond) are parameterized by fitting to a potential energy surface scan performed with QM methods.

Parameterizing Non-Bonded Terms:

Lennard-Jones (van der Waals) Parameters: These parameters describe the short-range repulsive and long-range attractive forces between atoms. They are often transferred from existing parameters for similar atom types or refined by fitting to experimental data for related molecules, such as liquid density or heat of vaporization.

This systematic process ensures that the developed force field can accurately reproduce the quantum mechanical potential energy surface and, consequently, the molecule's structural preferences and intermolecular interactions in MD simulations. nih.govyoutube.com

| Force Field Component | Description | Parameterization Source |

| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. | QM Optimized Geometry |

| Angle Bending | Energy required to bend an angle from its equilibrium value. | QM Optimized Geometry |

| Dihedral Torsion | Energy profile associated with rotation around a central bond. | QM Potential Energy Scans |

| Atomic Charges | Represents the electrostatic properties of the molecule. | QM Electrostatic Potential Fitting |

| Lennard-Jones | Describes van der Waals interactions (repulsion and attraction). | Analogy, Experimental Data |

N,n Dimethyl 1h Indol 2 Amine As a Versatile Building Block in Complex Chemical Synthesis

Strategic Integration into Diverse Organic Molecular Architectures

The unique electronic and structural features of the 2-aminoindole core within N,N-dimethyl-1H-indol-2-amine make it an attractive synthon for constructing diverse and complex molecular architectures. Chemists can exploit the reactivity at multiple sites on the molecule to forge new carbon-carbon and carbon-heteroatom bonds, leading to the development of novel polycyclic systems and advanced indole (B1671886) derivatives.

Synthesis of Novel Polycyclic and Fused Heterocyclic Systems

The 2-aminoindole framework is a potent precursor for the synthesis of indole-fused nitrogenated polyheterocycles. researchgate.net this compound, as a representative of this class, can engage in reactions with multi-functional electrophilic reagents to construct new ring systems. The general strategy involves leveraging the nucleophilic character of the indole nitrogen or the enamine-like reactivity of the C3 position to initiate cyclization cascades.

Methodologies for constructing such systems from 2-aminoindoles often involve catalyzed annulation reactions. For instance, isothiourea-catalyzed enantioselective annulation protocols have been developed for related iminoindolines to synthesize tetrahydro-α-carbolinones. researchgate.net Similarly, metal-free cascade [3+3] annulation reactions can produce thiopyran annulated indoles. researchgate.net These established strategies highlight the potential of the this compound scaffold to participate in similar transformations, leading to novel fused heterocyclic structures. The reaction pathway can be directed by the choice of catalyst, substrate, and reaction conditions to achieve regio- and stereoselective outcomes. researchgate.net

| Reaction Type | Reactant Partner | Resulting Heterocyclic System | Key Features |

|---|---|---|---|

| [3+3] Annulation | Nitroallylic acetates | Thiopyran-annulated indoles | Base-mediated cascade reaction. researchgate.net |

| [4+2] Annulation | 3-Diazoindolin-2-imines | Indolo[2,3-c]isoquinolin-5-ones | Rh(III)-catalyzed C-H activation. researchgate.net |

| [3+2] Cycloaddition | Azomethine ylides | Pyrroloindoles | Organocatalytic and asymmetric. researchgate.net |

| 6π Electrocyclization | Propargylic alcohols | α-Carbolines | Proceeds via an azatriene intermediate. researchgate.net |

Precursor for Advanced Indole Derivatives and Analogs

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. researchgate.netnih.govrsc.org this compound provides a platform for generating advanced indole derivatives through functionalization at several key positions. While direct examples starting from this specific molecule are not extensively documented, the principles of indole chemistry suggest clear pathways for its elaboration.

Arenesulfonyl indoles, for example, have proven to be excellent precursors for synthesizing C3-substituted indole derivatives, offering a viable alternative to classical Friedel–Crafts reactions. nih.gov By analogy, the C3 position of this compound is susceptible to electrophilic attack, allowing for the introduction of a wide range of functional groups. Furthermore, the N1-H position can be alkylated, acylated, or arylated to further diversify the molecular structure. These modifications can be used to modulate the electronic properties, steric profile, and biological activity of the resulting analogs, leading to new therapeutic agents or molecular probes. nih.govresearchgate.net

Derivatization Strategies for Analytical and Research Applications

Derivatization of this compound or its analogs is crucial for various analytical and research applications. These strategies can be employed to enable chiral separations, determine absolute stereochemistry, or enhance detection sensitivity for quantitative analysis.

Chiral Derivatization for Absolute Configuration Determination

While this compound itself is achiral, it can be incorporated into larger, complex molecules that possess stereogenic centers. Determining the absolute configuration of such molecules is a critical task in natural product synthesis and drug development. rsc.org When the indole amine is part of a chiral molecule, established derivatization techniques can be applied.

Chiral derivatizing agents (CDAs) are commonly used to convert a pair of enantiomers into diastereomers, which can then be distinguished using techniques like NMR spectroscopy or chiral HPLC. nih.govfrontiersin.orgnih.gov For amine-containing molecules, CDAs such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or α-fluorinated phenylacetic phenylselenoester can be used to form stable amide diastereomers. frontiersin.org The analysis of the resulting NMR spectra (¹H or ¹⁹F) allows for the determination of the absolute configuration of the original amine. frontiersin.orgnih.gov This approach would be directly applicable to a chiral derivative of this compound.

| Derivatizing Agent | Abbreviation | Analytical Technique | Mechanism |

|---|---|---|---|

| α-Methoxy-α-trifluoromethylphenylacetic acid | MTPA (Mosher's Acid) | ¹H, ¹⁹F NMR | Forms diastereomeric amides with distinct spectral shifts. |

| (1-Fluoro-2,4-dinitrophenyl-5)-L-alanine amide | FDAA (Marfey's Reagent) | HPLC, LC-MS | Forms diastereomeric derivatives with different retention times. |

| α-Fluorinated phenylacetic phenylselenoester | FPP | ¹⁹F NMR | Reacts to form fluorinated amides for configurational analysis based on ¹⁹F chemical shifts. frontiersin.org |

| tert-Butoxycarbonyl (t-Boc) or Benzyloxycarbonyl (Z) group | t-Boc / Z | Chiral HPLC | Forms carbamates that can be resolved on specific chiral stationary phases (e.g., Whelk-O 1). nih.gov |

Advanced Labeling Techniques for Quantitative Analysis (e.g., Dual Derivatization LC-MS)

Accurate quantification of this compound in complex matrices, such as biological fluids or environmental samples, requires highly sensitive and specific analytical methods. Advanced labeling techniques coupled with liquid chromatography-mass spectrometry (LC-MS) are ideally suited for this purpose.

Isotope labeling is a powerful strategy for quantitative analysis. For instance, methods have been developed for the high-yield synthesis of ¹⁴C-labeled 3-substituted indoles, such as gramine (B1672134) (3-dimethylaminomethylindole), an isomer of the title compound. osti.gov This demonstrates the feasibility of introducing isotopic labels into the this compound structure to create an ideal internal standard for LC-MS quantification, correcting for matrix effects and variations in instrument response.

For trace-level detection, derivatization is often employed to enhance the chromatographic retention and ionization efficiency of the analyte. While specific dual derivatization methods for this compound are not prevalent in the literature, the general approaches used for other amines are applicable. Techniques developed for the LC-MS/MS analysis of trace impurities like nitrosamines provide a robust template for method development. sigmaaldrich.comresearchgate.netnih.gov Such a method would typically involve reversed-phase chromatography coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to ensure high selectivity and achieve low limits of detection.

Applications in Ligand Design for Coordination Chemistry

The field of coordination chemistry relies on the rational design of ligands to control the properties and reactivity of metal centers. nih.govuni-wuerzburg.dedigitellinc.com this compound possesses structural features that make it an intriguing candidate for ligand design. It contains two potential donor sites: the secondary amine of the indole ring (N1) and the tertiary amine of the dimethylamino group. This arrangement allows it to potentially act as a bidentate ligand, forming a stable chelate ring with a metal ion.

The coordination behavior would likely involve the deprotonation of the indole N-H group, creating an anionic N-donor, which, in combination with the neutral dimethylamino N-donor, would form a bidentate, monoanionic ligand. This chelation can stabilize various metal ions, leading to the formation of discrete coordination complexes or extended coordination polymers. mdpi.com The steric bulk of the dimethylamino group and the electronic properties of the indole ring can be tuned to influence the geometry, stability, and reactivity of the resulting metal complexes. For example, similar N,N' or N,O-donating imine ligands have been shown to control the nuclearity of copper(II) complexes, forming either mononuclear or binuclear species depending on the ligand's donor atoms. nih.gov By analogy, this compound could be used to synthesize novel complexes with interesting magnetic, optical, or catalytic properties.

Future Perspectives and Emerging Research Avenues in 2 Aminoindole Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

The synthesis of 2-aminoindoles has traditionally relied on multi-step procedures that often generate significant chemical waste. The future of 2-aminoindole synthesis lies in the development of sustainable and atom-economical routes that minimize environmental impact while maximizing efficiency.

Recent research has focused on one-pot syntheses that combine multiple reaction steps into a single, streamlined process. A notable example is the one-pot synthesis of diversely substituted 2-aminoindoles from simple anilines and ynamides. rsc.orgresearchgate.netrsc.org This method involves a sequential gold(I)-catalyzed regioselective hydroamination followed by a copper(II) chloride-mediated oxidative cyclization. rsc.orgresearchgate.netrsc.org This approach is lauded for its operational simplicity, robustness, and the use of readily available starting materials. rsc.orgrsc.org

Another key strategy is the utilization of catalysis to achieve atom economy. Gold-catalyzed C-H annulation of sulfilimines with N-phenylynamides provides a facile route to 2-aminoindoles using inexpensive starting materials. organic-chemistry.org This method avoids the use of hazardous reagents like azides, contributing to a safer and more environmentally friendly process. organic-chemistry.org The concept of atom economy is central to these modern synthetic approaches, aiming to incorporate the maximum number of atoms from the reactants into the final product. organic-chemistry.orgnih.govrsc.org The development of catalytic systems, such as those involving ruthenium for the hydrogenation of N-aryl cyclic amides, provides an atom-economical pathway to N-aryl amino alcohols, a related class of compounds. nih.gov

Future efforts in this area will likely focus on the use of earth-abundant metal catalysts, solvent-free reaction conditions, and the use of renewable starting materials to further enhance the sustainability of 2-aminoindole synthesis.

Table 1: Comparison of Modern Synthetic Routes to 2-Aminoindoles

| Method | Key Features | Advantages |

|---|---|---|

| Au(I)/Cu(II) Catalyzed One-Pot Synthesis | Sequential hydroamination and oxidative cyclization of anilines and ynamides. rsc.orgresearchgate.netrsc.org | High efficiency, operational simplicity, good functional group tolerance. rsc.orgrsc.org |

| Gold-Catalyzed C-H Annulation | Reaction of sulfilimines with N-phenylynamides. organic-chemistry.org | Avoids hazardous reagents, uses inexpensive starting materials, high selectivity. organic-chemistry.org |

| Reductive Cyclization | One-pot reaction of 2-halonitrobenzenes with cyanoacetamides followed by reduction. acs.orgnih.gov | Efficient for producing 2-amino-indole-3-carboxamides, good yields. acs.orgnih.gov |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the synthesis of the 2-aminoindole core is a primary focus, exploring its subsequent reactivity is crucial for generating molecular diversity and accessing novel chemical space. The unique electronic properties of the 2-aminoindole scaffold, featuring an electron-donating amino group at the C2 position, predispose it to a range of chemical transformations.

Researchers are investigating the synthesis and reactivity of derivatives such as N-hydroxy-2-aminoindoles, which can be obtained through the catalytic hydrogenation of (2-nitrophenyl)acetonitriles. researchgate.netresearchgate.net These compounds serve as versatile intermediates for further functionalization. The development of metal-free synthetic approaches, such as the Truce-Smiles rearrangement followed by spontaneous cycloaddition, offers new pathways to 1-substituted 2-amino-3-arylindoles. researchgate.net

The dimerization of 2-alkynylanilines, tunable by either copper(II) or bismuth(III) catalysts, can selectively yield complex structures like 2-indolyl-3-oxoindolines or 2-(2-aminophenyl)quinolines, showcasing the potential for controlled complexity generation from relatively simple precursors. acs.org Furthermore, the development of methods for the direct C3-amination of 2-arylindoles using nitrostyrene (B7858105) provides a novel two-step route to unprotected 3-aminoindoles, a class of compounds that are otherwise difficult to access. mdpi.com

Future investigations will likely uncover new catalytic cycles and reaction cascades that exploit the inherent reactivity of the 2-aminoindole nucleus, leading to the discovery of unprecedented molecular architectures with potential applications in various fields.

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis, and 2-aminoindole chemistry is no exception. These computational tools can accelerate the discovery of new synthetic routes, optimize reaction conditions, and predict the properties of novel derivatives.

The synergy between automated high-throughput experimentation and machine learning will create a closed-loop system for reaction discovery and optimization, significantly accelerating the pace of innovation in 2-aminoindole chemistry. appliedclinicaltrialsonline.com

Table 2: Applications of AI/ML in 2-Aminoindole Chemistry

| Application | Description | Potential Impact |

|---|---|---|

| Reaction Outcome Prediction | ML models trained on large reaction databases predict the major product of a given reaction. drugtargetreview.com | Reduces experimental effort and accelerates the discovery of new reactions. |

| Synthesis Planning | AI algorithms devise multi-step synthetic routes to target molecules. drugtargetreview.com | Streamlines the synthesis of complex 2-aminoindole derivatives. |

| Reaction Condition Optimization | AI suggests optimal solvents, catalysts, and temperatures for a reaction. beilstein-journals.org | Improves reaction yields and reduces the time required for process development. |

| Reactivity Prediction | AI models predict the chemical stability and reactivity of novel compounds. chemistryworld.comeurekalert.org | Enables virtual screening of candidate molecules before synthesis. |

Advanced Spectroscopic Probes and In-Situ Monitoring Techniques for Reaction Progress

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Advanced spectroscopic probes and in-situ monitoring techniques provide real-time insights into the chemical transformations occurring during the synthesis of 2-aminoindoles.

The development of novel chromogenic and fluorescent probes allows for the sensitive detection of reactants, intermediates, and products. cas.cn These probes can be designed to respond to specific functional groups or changes in the reaction environment, providing a continuous readout of reaction progress. For example, a fluorescent probe could be developed to specifically bind to the 2-aminoindole product, allowing its formation to be monitored in real-time by fluorescence spectroscopy.

In-situ monitoring techniques, such as ReactIR (Fourier Transform Infrared Spectroscopy), Raman spectroscopy, and NMR spectroscopy, allow chemists to "watch" reactions as they happen without the need for sampling. These techniques provide detailed structural information about the species present in the reaction mixture at any given time, enabling the identification of transient intermediates and the elucidation of complex reaction mechanisms. The data gathered from in-situ monitoring can be used to build accurate kinetic models of the reaction, which are invaluable for process optimization and scale-up.

Future research in this area will focus on developing more sensitive and selective spectroscopic probes tailored for 2-aminoindole chemistry. The integration of these probes with automated reaction platforms and machine learning algorithms will enable the development of self-optimizing synthetic processes, where the reaction conditions are automatically adjusted in real-time to maximize yield and minimize impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.